N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antitumor Applications
A series of derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antiviral activity. Notably, compounds with the spirothiazolidinone scaffold have demonstrated strong activity against the influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as versatile antiviral molecules (Çağla Begüm Apaydın et al., 2020). Additionally, derivatives have been assessed for antitumor activity, where compounds bearing different heterocyclic ring systems showed considerable anticancer activity against various cancer cell lines, underscoring their therapeutic potential in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Neuropharmacological Applications
The neuropharmacological profiles of compounds with a similar structural framework have been explored, revealing their selective agonism for peripheral benzodiazepine receptors (PBRs). These compounds exhibit potent anxiolytic-like properties in animal models, distinguishing them as potential novel treatments for anxiety disorders without affecting central benzodiazepine receptors and thus potentially offering a more favorable side effect profile (S. Okuyama et al., 1999).
Analgesic Applications
Furthermore, (indol-3-yl)alkylamides synthesized from structures incorporating elements of the original compound have shown promising analgesic properties. These compounds, particularly those with benzyl or 4-fluorobenzyl moieties, exhibited analgesic effects comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac, suggesting their potential as effective pain management agents (F. Fouchard et al., 2001).
Anti-inflammatory Applications
In the realm of anti-inflammatory research, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and demonstrated significant anti-inflammatory activity. This indicates the applicability of related structures in developing new anti-inflammatory agents (K. Sunder, Jayapal Maleraju, 2013).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16-2-4-17(5-3-16)14-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-20(29)25-19-8-6-18(24)7-9-19/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZIGURVAFKLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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